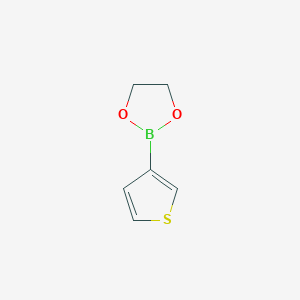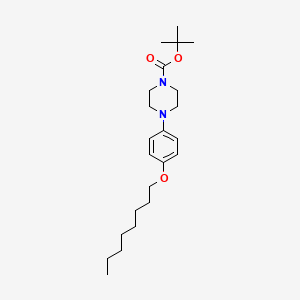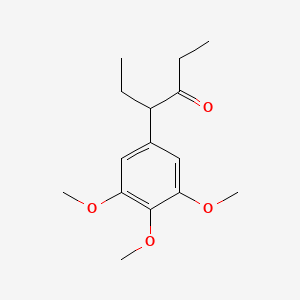
Benzothiazole, 2-(bis(methylsulfonyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-(bis(methylsulfonyl)amino)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the cyclization of thioformanilides or the condensation of 2-aminobenzenethiols with various electrophiles. For instance, a common method involves the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO . Another approach includes the use of samarium iodide as a catalyst for the reaction between 1,2-bis(2-nitrophenyl)disulfane and substituted nitriles .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which accelerates the reaction process, or the use of recyclable catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-(bis(methylsulfonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or DMSO, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Benzothiazole, 2-(bis(methylsulfonyl)amino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzothiazole, 2-(bis(methylsulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzothiazole, 2-(bis(methylsulfonyl)amino)- can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and imaging agents.
2-Methylbenzothiazole: Exhibits antifungal and antioxidant activities.
The uniqueness of benzothiazole, 2-(bis(methylsulfonyl)amino)- lies in its bis(methylsulfonyl)amino group, which enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
73713-84-5 |
|---|---|
Molecular Formula |
C9H10N2O4S3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C9H10N2O4S3/c1-17(12,13)11(18(2,14)15)9-10-7-5-3-4-6-8(7)16-9/h3-6H,1-2H3 |
InChI Key |
KUFOUUCPSUHARX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=NC2=CC=CC=C2S1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)




![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)


![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)



![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
